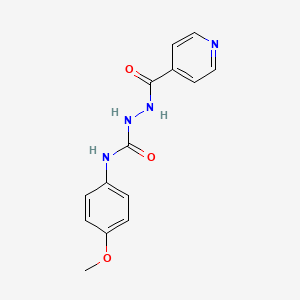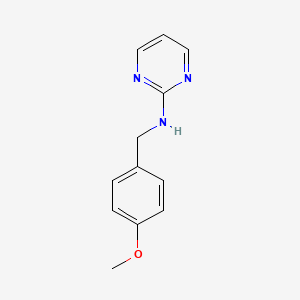
n-(4-Methoxybenzyl)pyrimidin-2-amine
概要
説明
“N-(4-Methoxybenzyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C12H13N3O . It is used for research purposes .
Synthesis Analysis
The synthesis of “N-(4-Methoxybenzyl)pyrimidin-2-amine” involves several steps. In one method, 2-chloropyrimidine, (4-methoxyphenyl)methanamine, and triethylamine are dissolved in ethanol. The reaction tube is sealed and irradiated in a microwave reactor at a temperature of 120°C for 1 hour. After cooling, the reaction mixture is diluted with water, extracted with dichloromethane, and dried over sodium sulfate. The initial product is then purified by chromatography to yield "N-(4-Methoxybenzyl)pyrimidin-2-amine" .Chemical Reactions Analysis
“N-(4-Methoxybenzyl)pyrimidin-2-amine” can participate in various chemical reactions. For instance, it can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis
“N-(4-Methoxybenzyl)pyrimidin-2-amine” has a molecular weight of 215.25 and a predicted density of 1.195±0.06 g/cm3 . It has a melting point of 97-99°C and a boiling point of 175-176°C under a pressure of 1.5-2 Torr .科学的研究の応用
Methods of Application
Results: Studies have shown that certain pyrimidine derivatives can potently suppress the generation of nitric oxide (NO), with IC50 values recorded to be less than 5 μM, indicating strong anti-inflammatory effects .
Material Science
Results
Antiviral Research
Results
Antibacterial Applications
Results
Antifungal Research
Results
Anti-tuberculosis Activity
Methods of Application
Synthesis of Anti-inflammatory Agents
Methods of Application
Results: Some synthesized derivatives have shown significant inhibitory effects against TNF-α generation, a cytokine involved in systemic inflammation .
Development of Antioxidants
Results
Creation of Novel Polymers
Results
Drug Design and Discovery
Results
Agricultural Chemistry
Results
Catalysis Research
Results
These applications highlight the versatility of “n-(4-Methoxybenzyl)pyrimidin-2-amine” in scientific research across multiple fields. The compound’s derivatives offer a wide range of potential benefits, from medical therapies to material science innovations .
Anti-Fibrotic Drug Development
Application Summary
Methods of Application: The synthesis involves creating a library of heterocyclic compounds followed by evaluating their biological activities against hepatic stellate cells, which play a key role in the development of fibrosis .
Results: Some derivatives have demonstrated better anti-fibrotic activities than existing drugs, with IC50 values indicating their effectiveness in inhibiting collagen expression and hydroxyproline content in vitro .
Antihistaminic Activity
Application Summary
Methods of Application: The compounds are synthesized and tested for H1-antihistaminic activity using in vitro models like guinea pig trachea to observe bronchorelaxant effects .
Results: Promising results have been observed, indicating the potential of these derivatives as antihistamines through H1 receptor antagonism .
Organopolyphosphazene Synthesis
Application Summary
Methods of Application: The synthesis process involves creating organopolyphosphazenes with specific functional groups that can interact with biological systems .
Results: The synthesized materials are evaluated for their biocompatibility and effectiveness in delivering therapeutic agents or functioning within biological environments .
Antiproliferative Agents
Application Summary
Methods of Application: The derivatives are synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines .
Results: Some derivatives have shown promising antiproliferative activities, suggesting their potential use in cancer therapy .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOGWCFIZYXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290024 | |
| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxybenzyl)pyrimidin-2-amine | |
CAS RN |
6957-21-7 | |
| Record name | NSC66170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYBENZYLAMINO)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

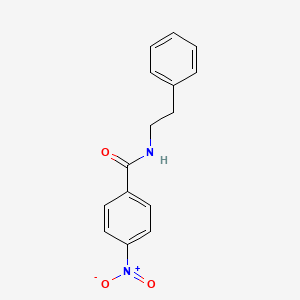
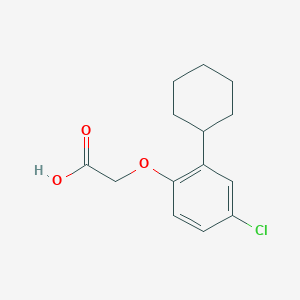
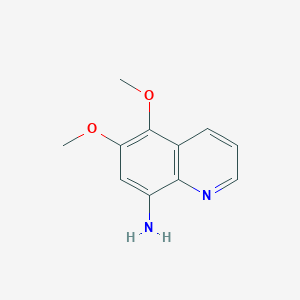

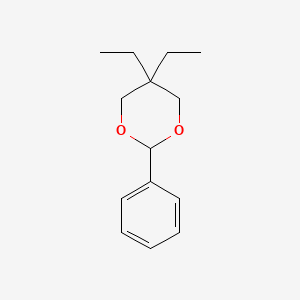
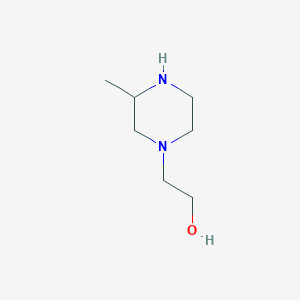
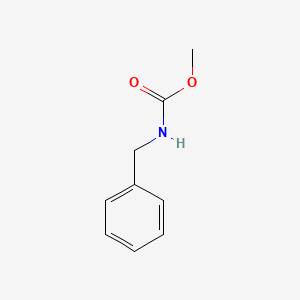
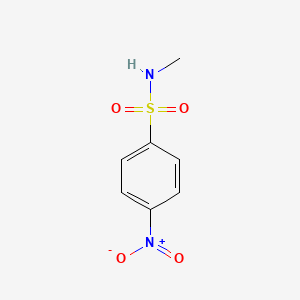
![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)
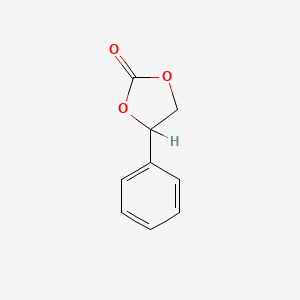
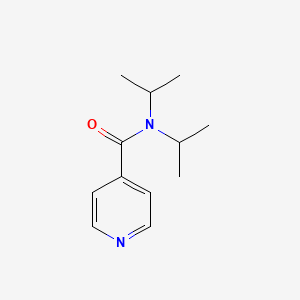
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
